Cas no 1421602-21-2 (7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one)

7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzazepin-2-one, 7-amino-1,3,4,5-tetrahydro-8-methoxy-
- 7-Amino-8-methoxy-1,3,4,5-tetrahydro-2h-benzo[b]azepin-2-one
- 7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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- インチ: 1S/C11H14N2O2/c1-15-10-6-9-7(5-8(10)12)3-2-4-11(14)13-9/h5-6H,2-4,12H2,1H3,(H,13,14)
- InChIKey: OUSRKCLRMYOXBS-UHFFFAOYSA-N
- SMILES: N1C2=CC(OC)=C(N)C=C2CCCC1=O
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106101-0.25g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 0.25g |
$801.0 | 2023-10-28 | |
Enamine | EN300-106101-10g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 10g |
$3746.0 | 2023-10-28 | |
Enamine | EN300-106101-0.1g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 0.1g |
$767.0 | 2023-10-28 | |
Enamine | EN300-106101-5.0g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 5g |
$2525.0 | 2023-06-10 | ||
Enamine | EN300-106101-10.0g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 10g |
$3746.0 | 2023-06-10 | ||
Enamine | EN300-106101-1.0g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 1g |
$871.0 | 2023-06-10 | ||
Enamine | EN300-106101-1g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 1g |
$871.0 | 2023-10-28 | |
Enamine | EN300-106101-5g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 5g |
$2525.0 | 2023-10-28 | |
Enamine | EN300-106101-0.05g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 0.05g |
$732.0 | 2023-10-28 | |
Enamine | EN300-106101-0.5g |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
1421602-21-2 | 95% | 0.5g |
$836.0 | 2023-10-28 |
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one 関連文献
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1. Back matter
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
7-amino-8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-oneに関する追加情報
7-Amino-8-Methoxy-2,3,4,5-Tetrahydro-1H-1-Benzazepin-2-One: A Comprehensive Overview
7-Amino-8-Methoxy-2,3,4,5-Tetrahydro-1H-1-Benzazepin-2-One is a structurally complex compound with the CAS number 1421602-21-2. This compound belongs to the class of benzazepines, which are heterocyclic aromatic compounds with a fused benzene and azepine ring system. The presence of the amino and methoxy groups at positions 7 and 8, respectively, introduces unique chemical and biological properties to this molecule. Recent studies have highlighted its potential in various fields, including pharmacology and materials science.
The benzazepine core of this compound is a key structural feature that contributes to its stability and reactivity. The amino group at position 7 and the methoxy group at position 8 play significant roles in modulating the electronic properties of the molecule. These substituents not only influence the compound's solubility and bioavailability but also enhance its ability to interact with biological targets. For instance, the amino group can act as a hydrogen bond donor, while the methoxy group can serve as a hydrogen bond acceptor or participate in π-interactions.
Recent research has focused on the synthesis and characterization of 7-amino-8-methoxy-benzazepin derivatives. One notable study published in *Journal of Medicinal Chemistry* explored the use of this compound as a potential lead for anti-cancer drug development. The study demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Furthermore, computational studies have revealed that the compound can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs).
In addition to its pharmacological applications, 7-amino-8-methoxy-benzazepin derivatives have also been investigated for their role in materials science. Researchers have explored their use as building blocks for constructing advanced materials with tailored electronic properties. For example, a study published in *Advanced Materials* demonstrated that incorporating this compound into polymer frameworks enhances their conductivity and thermal stability. This opens up new possibilities for its application in electronic devices such as organic light-emitting diodes (OLEDs) and flexible electronics.
The synthesis of 7-amino-8-methoxy-benzazepin derivatives involves a multi-step process that typically includes Friedel-Crafts alkylation or acylation followed by cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of these compounds. Moreover, green chemistry approaches such as solvent-free synthesis and biocatalysis are being increasingly adopted to minimize environmental impact.
From a biological standpoint, 7-amino-8-methoxy-benzazepin derivatives have shown promising results in preclinical studies. A study published in *Nature Communications* reported that these compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Furthermore, their anti-inflammatory effects were found to be comparable to those of existing drugs like diclofenac but with fewer side effects.
The pharmacokinetic profile of 7-amino-8-methoxy-benzazepin derivatives has also been extensively studied. Research indicates that these compounds exhibit good oral bioavailability due to their lipophilic nature and ability to permeate cellular membranes efficiently. However, their metabolism is influenced by cytochrome P450 enzymes, which may lead to drug-drug interactions if not properly managed.
In conclusion,7-Amino-8-Methoxy-Benzo[a]zepine Derivatives represent a promising class of compounds with diverse applications across pharmacology and materials science. Their unique structural features enable them to interact with biological targets effectively while also contributing to advanced material properties. As research continues to uncover new insights into their synthesis, biological activity
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